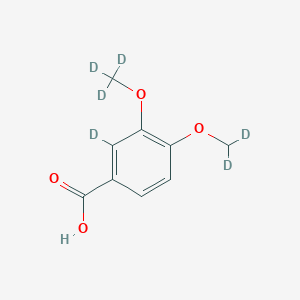
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid is a deuterated derivative of benzoic acid Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid typically involves the introduction of deuterium atoms into the benzoic acid framework. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents, such as deuterated methanol (CD3OD) and deuterated methyl iodide (CD3I), in the synthesis process can introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired level of deuteration and the specific requirements of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the compound into deuterated alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols.
Aplicaciones Científicas De Investigación
2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, such as in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid exerts its effects depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help elucidate molecular structures. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to track the metabolic pathways and interactions of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other deuterated derivatives of benzoic acid, such as:
- 2-Deuterio-4-methoxybenzoic acid
- 2-Deuterio-3,4-dimethoxybenzoic acid
- 2-Deuterio-4-(trideuteriomethoxy)benzoic acid
Uniqueness
The uniqueness of 2-Deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid lies in its specific deuteration pattern, which can influence its physical and chemical properties. This makes it particularly valuable in applications where precise deuterium labeling is required, such as in NMR spectroscopy and metabolic studies.
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
2-deuterio-4-(dideuteriomethoxy)-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D2,2D3,5D |
Clave InChI |
DAUAQNGYDSHRET-XHIUHYTRSA-N |
SMILES isomérico |
[2H]C1=C(C=CC(=C1OC([2H])([2H])[2H])OC([2H])[2H])C(=O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















